A Multi-Technique Approach to the Structural Elucidation of Diethyl (4-(tetradecylamino)phenyl)phosphonate
A Multi-Technique Approach to the Structural Elucidation of Diethyl (4-(tetradecylamino)phenyl)phosphonate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The definitive structural confirmation of novel organic molecules is a cornerstone of chemical research and development. This guide presents a comprehensive, multi-technique workflow for the structural elucidation of Diethyl (4-(tetradecylamino)phenyl)phosphonate, a molecule featuring a diethyl phosphonate group, a para-substituted aromatic ring, a secondary amine linkage, and a long alkyl chain. As a Senior Application Scientist, the narrative emphasizes not just the "what" but the "why" of each analytical choice, creating a self-validating system of protocols. We will proceed logically from establishing the molecular formula via mass spectrometry, to identifying key functional groups with infrared spectroscopy, and finally to assembling the precise atomic connectivity through a suite of advanced Nuclear Magnetic Resonance (NMR) techniques. Each step is detailed with field-proven protocols and supported by data from analogous structures and authoritative spectroscopic libraries.
Postulated Structure and Synthetic Context
Before embarking on elucidation, it is critical to have a hypothesized structure. This informs the analytical strategy and helps in predicting the expected spectral outcomes.
Postulated Structure: Diethyl (4-(tetradecylamino)phenyl)phosphonate
-
Molecular Formula: C₂₄H₄₄NO₃P
-
Molecular Weight: 437.59 g/mol
Synthetic Context: This molecule is plausibly synthesized via a palladium-catalyzed Hirao cross-coupling reaction.[1][2] This reaction typically couples an aryl halide (e.g., 4-bromo-N-tetradecylaniline) with a dialkyl phosphite (e.g., diethyl phosphite).[3] Understanding the synthesis is crucial as it informs potential side-products or impurities, such as starting materials or dealkylated phosphonates, that could complicate spectral interpretation.[1]
Core Analytical Workflow: A Step-by-Step Elucidation
The elucidation process is a logical sequence of experiments, where each result provides a piece of the puzzle. Our workflow is designed for maximum confidence and minimal ambiguity.
Caption: The logical workflow for structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Causality: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, which is the foundation of the entire elucidation process.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 300°C.
-
Acquisition Range: m/z 100-1000.
-
Calibration: Use a suitable calibrant (e.g., sodium formate) for the acquired mass range to ensure high mass accuracy.
-
Expected Results: The primary ion observed will be the protonated molecule, [M+H]⁺.
-
Calculated m/z for [C₂₄H₄₅NO₃P]⁺: 438.3131
-
Observed m/z: Expected to be within 5 ppm of the calculated value.
Fragmentation Analysis: Tandem MS (MS/MS) experiments are invaluable for confirming structural motifs.[4] By selecting the precursor ion (m/z 438.3) and subjecting it to collision-induced dissociation (CID), we can predict a fragmentation pattern.[5][6]
Table 1: Predicted HRMS Fragmentation
| m/z (Predicted) | Ion Formula | Description of Loss |
|---|---|---|
| 410.2818 | [C₂₂H₄₁NO₃P]⁺ | Loss of ethylene (C₂H₄) from an ethoxy group via McLafferty rearrangement |
| 392.2716 | [C₂₂H₃₉NO₂P]⁺ | Loss of an ethoxy radical (•OC₂H₅) |
| 242.1461 | [C₁₂H₁₉NO₃P]⁺ | Cleavage of the N-C bond of the tetradecyl chain (loss of C₁₂H₂₅) |
| 214.1148 | [C₁₀H₁₅O₃P]⁺ | Cleavage of the C-N bond (loss of tetradecylamine) |
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and effective method to confirm the presence of key functional groups predicted by the molecular formula.[7][8] It validates the major structural components before delving into the complexities of NMR.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the neat oil or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans to achieve a good signal-to-noise ratio.
-
Background: Perform a background scan of the clean ATR crystal before analyzing the sample.
-
Expected Results:
Table 2: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| ~3350 | N-H Stretch | Secondary Amine | [9] |
| 3050-3020 | C-H Stretch | Aromatic C-H | [9] |
| 2955, 2925, 2855 | C-H Stretch | Aliphatic (CH₃, CH₂) | [10] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | [11] |
| ~1240 | P=O Stretch | Phosphonate | [12] |
| ~1025, ~960 | P-O-C Stretch | Phosphonate Ester |[12] |
The presence of these bands provides strong, direct evidence for the N-alkylaniline and diethyl phosphonate moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[13] We will use a suite of 1D (¹H, ¹³C, ³¹P) and 2D (COSY, HSQC, HMBC) experiments to assemble the full molecular structure.[14]
Experimental Protocol: General NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: 298 K.
³¹P{¹H} NMR Spectroscopy
Logic: It is often strategic to start with heteronuclear NMR. ³¹P NMR is simple for this molecule and will quickly confirm the phosphorus environment.[15] The proton-decoupled experiment gives a single, sharp signal, confirming the presence of only one type of phosphorus atom.[16]
Expected Result:
-
A single peak observed between δ 15-25 ppm . This chemical shift is characteristic of an alkyl-aryl phosphonate.[17]
¹H NMR Spectroscopy
Logic: ¹H NMR reveals the number of distinct proton environments and their connectivity through spin-spin coupling.[18] The integration of peaks corresponds to the relative number of protons.
Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Key Couplings (J, Hz) | Reference |
|---|---|---|---|---|---|
| ~7.6-7.8 | dd | 2H | Ar-H (ortho to P) | ³JHH ≈ 8.5, ³JPH ≈ 13.0 | [19] |
| ~6.6-6.8 | dd | 2H | Ar-H (ortho to N) | ³JHH ≈ 8.5, ⁴JPH ≈ 3.0 | [20] |
| ~4.0-4.2 | dq | 4H | O-CH₂ -CH₃ | ³JHH ≈ 7.1, ³JPH ≈ 7.5 | [21] |
| ~3.8-4.0 | br s | 1H | N-H | - | [20] |
| ~3.1-3.3 | t | 2H | N-CH₂ -(CH₂)₁₂-CH₃ | ³JHH ≈ 7.2 | [20] |
| ~1.5-1.7 | m | 2H | N-CH₂-CH₂ - | - | [22] |
| ~1.2-1.4 | m | 20H | -(CH₂ )₁₀- | - | [23] |
| ~1.25-1.35 | t | 6H | O-CH₂-CH₃ | ³JHH ≈ 7.1 | [21] |
| ~0.88 | t | 3H | -(CH₂)₁₂-CH₃ | ³JHH ≈ 7.0 |[22] |
¹³C{¹H} NMR Spectroscopy
Logic: The proton-decoupled ¹³C NMR spectrum shows all unique carbon environments and provides critical information about the carbon skeleton. Phosphorus coupling (¹JPC, ²JPC, etc.) is highly diagnostic.[14]
Table 4: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Key Couplings (J, Hz) | Reference |
|---|---|---|---|
| ~150 | Ar-C -N | ²JPC ≈ 15 | - |
| ~132 | Ar-C (ortho to P) | ²JPC ≈ 10 | [19] |
| ~118 | Ar-C -P (ipso) | ¹JPC ≈ 185 | [19] |
| ~112 | Ar-C (ortho to N) | ³JPC ≈ 12 | - |
| ~62 | O -CH₂-CH₃ | ²JPC ≈ 6 | [21] |
| ~44 | N-C H₂- | - | [24] |
| ~32 | N-CH₂-C H₂- | - | [22] |
| ~29.7 | -(C H₂)ₙ- (bulk chain) | - | [22] |
| ~23 | -(C H₂)₁₂-CH₃ | - | [22] |
| ~16 | O-CH₂-C H₃ | ³JPC ≈ 6 | [21] |
| ~14 | -C H₃ (terminal) | - |[22] |
2D NMR for Unambiguous Assignment
Causality: While 1D spectra provide the pieces, 2D NMR shows how they connect. These experiments are self-validating and essential for trustworthy structural assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings within the same spin system.
-
Expected Correlations: O-CH₂ -CH₃ ; N-CH₂ -CH₂ -...-CH₃ ; Ar-H (ortho-P) with Ar-H (ortho-N).
-
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom. This is the primary method for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the key to connecting the different fragments of the molecule.
Caption: Diagram of crucial HMBC correlations for structural assembly.
Data Integration and Final Confirmation
-
HRMS confirmed the elemental formula C₂₄H₄₄NO₃P.
-
FTIR confirmed the presence of N-H, aromatic, aliphatic, P=O, and P-O-C functional groups.
-
³¹P NMR showed a single phosphorus environment consistent with an aryl phosphonate.
-
¹H and ¹³C NMR spectra showed the correct number of signals and multiplicities for all proposed structural fragments.
-
2D NMR unambiguously connected the diethyl phosphonate group to the aromatic ring at one position, and the tetradecylamino group to the para position, confirming the overall connectivity.
The collective, cross-validating evidence from these orthogonal techniques provides an exceptionally high degree of confidence in the assigned structure of Diethyl (4-(tetradecylamino)phenyl)phosphonate.
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